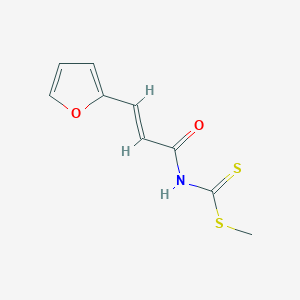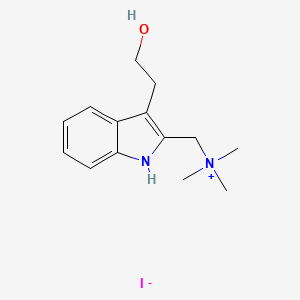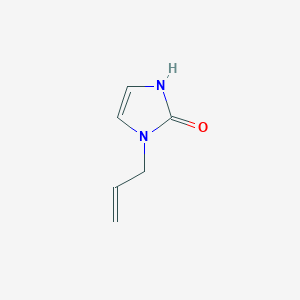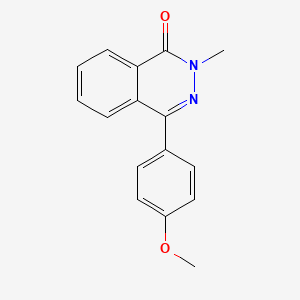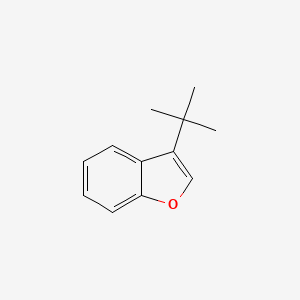
Benzofuran, 3-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The tert-butyl group attached to the third position of the benzofuran ring enhances its chemical properties and potential applications. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)benzofuran can be achieved through various methods. One common approach involves the alkylation of benzofuran with tert-butyl chloride in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum oxide (Al2O3). The reaction typically occurs in the vapor phase at temperatures ranging from 190°C to 260°C .
Another method involves the use of a nickel-based catalyst for the intramolecular Heck reaction, which assembles 2-substituted-3-functionalized benzofurans . This method provides a high yield and is efficient for synthesizing complex benzofuran derivatives.
Industrial Production Methods
Industrial production of 3-(tert-Butyl)benzofuran often utilizes catalytic processes to ensure high efficiency and yield. The use of continuous flow systems and optimized reaction conditions allows for large-scale production. The choice of catalyst and reaction conditions can significantly impact the selectivity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuranones.
Reduction: Reduction reactions can convert benzofuran derivatives into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(tert-Butyl)benzofuran can yield benzofuranones, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)benzofuran has numerous applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biological processes. For example, benzofuran derivatives are known to inhibit enzymes like carbonic anhydrase and tyrosinase, which play crucial roles in physiological functions .
Comparación Con Compuestos Similares
3-(tert-Butyl)benzofuran can be compared with other benzofuran derivatives, such as:
2-tert-Butylbenzofuran: Similar in structure but with the tert-butyl group at the second position.
3-Phenylbenzofuran: Contains a phenyl group instead of a tert-butyl group at the third position.
Benzofuran: The parent compound without any substituents.
The uniqueness of 3-(tert-Butyl)benzofuran lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance and electronic effects that can enhance the compound’s stability and interaction with biological targets .
Propiedades
Número CAS |
25252-19-1 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-tert-butyl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-8H,1-3H3 |
Clave InChI |
ASVOZJQDBWUGDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=COC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride](/img/structure/B12897023.png)
![3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan](/img/structure/B12897036.png)
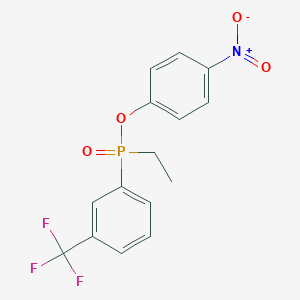
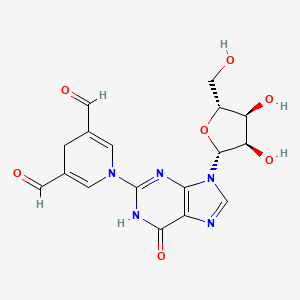

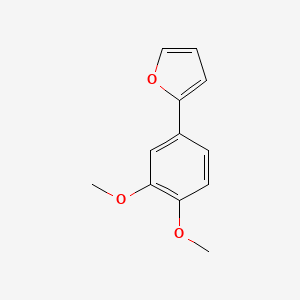
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)
